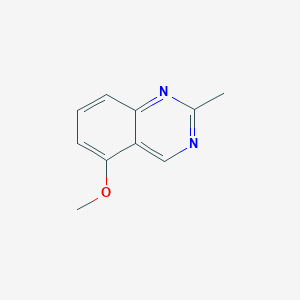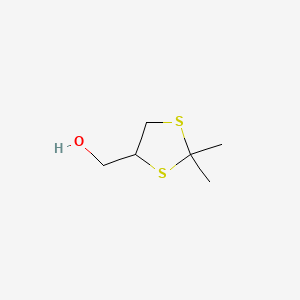
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol is an organic compound with the molecular formula C6H12OS2 It is a member of the dithiolane family, characterized by a five-membered ring containing two sulfur atoms
Preparation Methods
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically involve mild temperatures and the use of solvents such as petroleum ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol undergoes various chemical reactions, including:
Scientific Research Applications
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the protection of carbonyl compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related metabolic pathways.
Mechanism of Action
The mechanism of action of (2,2-dimethyl-1,3-dithiolan-4-yl)methanol involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions or the modulation of enzyme activity. The compound’s ability to undergo redox reactions also plays a crucial role in its biological and chemical effects .
Comparison with Similar Compounds
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound has a similar structure but contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
1,3-Dithiolane, 2,2-dimethyl-: This compound lacks the methanol group, which affects its solubility and reactivity.
2,2-Diethyl-1,3-dithiolane: This compound has ethyl groups instead of methyl groups, resulting in different steric and electronic effects.
Properties
CAS No. |
5694-47-3 |
|---|---|
Molecular Formula |
C6H12OS2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dithiolan-4-yl)methanol |
InChI |
InChI=1S/C6H12OS2/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3 |
InChI Key |
MPNNLCONPWKVOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCC(S1)CO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


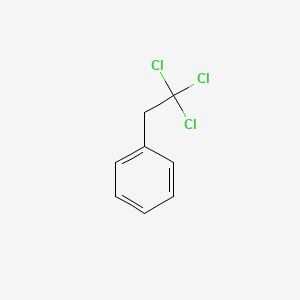
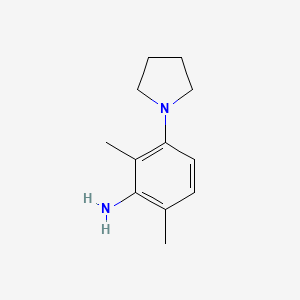

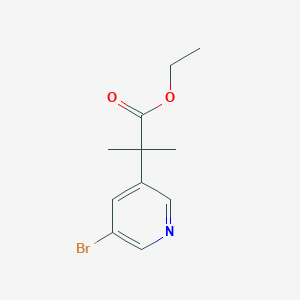
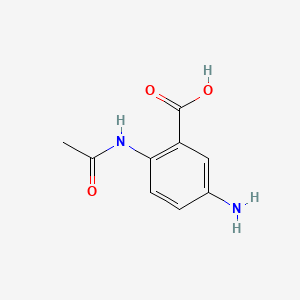
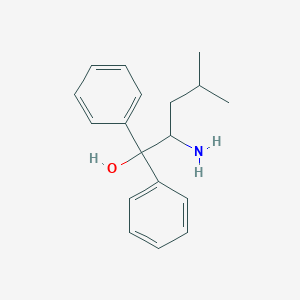

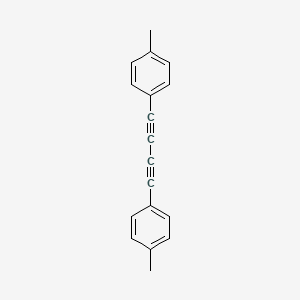
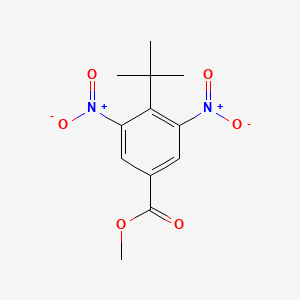
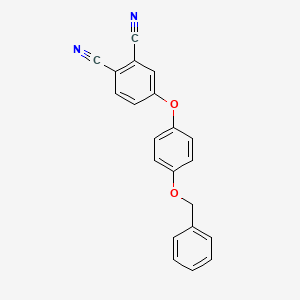
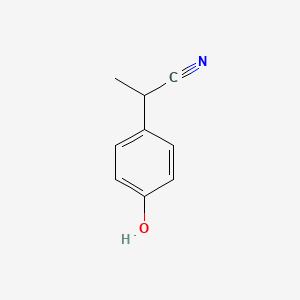
![2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B8801643.png)
